molecular formula C8H4ClN3O4 B1629623 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid CAS No. 885519-39-1

6-Chloro-4-nitro-1H-indazole-3-carboxylic acid

Cat. No.: B1629623
CAS No.: 885519-39-1
M. Wt: 241.59 g/mol
InChI Key: MNEJTDPEKRHQMC-UHFFFAOYSA-N
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Description

6-Chloro-4-nitro-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H4ClN3O4 and its molecular weight is 241.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-4-nitro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O4/c9-3-1-4-6(5(2-3)12(15)16)7(8(13)14)11-10-4/h1-2H,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEJTDPEKRHQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646186
Record name 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-39-1
Record name 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Physicochemical Profiling and Synthetic Methodology for 6-Chloro-4-nitro-1H-indazole-3-carboxylic Acid: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of this compound (CAS 885519-39-1), a specialized heterocyclic scaffold used in the development of kinase inhibitors, 5-HT3 antagonists, and antileishmanial agents.[1] We examine the compound's physicochemical properties, focusing on the electronic influence of the 4-nitro and 6-chloro substituents on acidity (pKa) and lipophilicity (LogP).[1] Additionally, we detail a robust synthetic pathway via the isatin ring-expansion method and provide protocols for solubility and stability assessment.[1]

Chemical Identity & Structural Analysis

The 1H-indazole-3-carboxylic acid core is a bioisostere of indole-3-carboxylic acid, offering improved metabolic stability and distinct hydrogen-bonding capabilities.[1] The specific substitution pattern of the 6-chloro and 4-nitro groups creates a unique electronic environment that significantly alters the reactivity and physicochemical profile compared to the parent scaffold.

Table 1: Chemical Identification

ParameterDetail
Chemical Name This compound
CAS Number 885519-39-1
Molecular Formula C₈H₄ClN₃O₄
Molecular Weight 241.59 g/mol
SMILES OC(=O)c1nn[nH]c2cc(Cl)cc(=O)c12
Appearance Yellow to Orange Crystalline Solid
Structural Dynamics
  • 4-Nitro Group (Steric & Electronic): The nitro group at position 4 exerts a strong electron-withdrawing effect (Inductive and Mesomeric) on the adjacent C3-carboxylic acid. Sterically, it creates a "peri-interaction" with the carboxylic acid, potentially forcing the carboxyl group out of planarity with the aromatic system, which can impact crystal packing and solubility.[1]

  • 6-Chloro Group: Enhances lipophilicity (LogP) and metabolic resistance to oxidation at the 6-position. It also contributes to the overall acidity of the N1-proton via long-range inductive withdrawal.

Physicochemical Properties

The following data aggregates predicted values based on established structure-activity relationship (SAR) algorithms and comparative analysis with structurally validated analogs (e.g., indazole-3-carboxylic acid).

Table 2: Physicochemical Parameters

PropertyValue (Predicted/Experimental)Significance
pKa (COOH) 2.4 – 2.8Significantly more acidic than benzoic acid (4.[1]2) due to the ortho-nitro effect and the electron-deficient indazole ring.
pKa (N-H) 10.5 – 11.2The N1 proton is more acidic than unsubstituted indazole (pKa ~13.8) due to the EWG nature of the NO₂ and Cl groups.
LogP 1.8 – 2.1Moderate lipophilicity. The chloro group (+0.[2][3]71) offsets the polarity of the nitro and acid groups.
LogD (pH 7.4) -1.5 to -1.0At physiological pH, the molecule exists primarily as the carboxylate anion, drastically reducing apparent lipophilicity.[1]
PSA (Polar Surface Area) ~95-105 ŲHigh PSA suggests limited passive blood-brain barrier (BBB) permeability unless esterified.
Solubility (Water) Low (< 0.1 mg/mL at pH 1)High solubility in basic buffers (pH > 5) due to salt formation.[1]
Ionization States & Solubility Profile

The molecule exhibits amphoteric behavior but is predominantly acidic.

  • pH < 2: Neutral species dominates. Low solubility.

  • pH 3 - 9: Mono-anion (Carboxylate). High aqueous solubility.

  • pH > 11: Di-anion (Carboxylate + Indazolyl anion).

Graphviz Diagram: Ionization Equilibria

Ionization cluster_0 pH Dependent Species Species1 Neutral Species (Insoluble Solid) pH < 2.5 Species2 Mono-Anion (Carboxylate) pH 4.0 - 10.0 Species1->Species2 pKa1 ~2.6 (-H+) Species3 Di-Anion (Indazolyl Anion) pH > 11.0 Species2->Species3 pKa2 ~10.8 (-H+)

Caption: Predicted ionization pathway showing the transition from neutral acid to mono- and di-anionic forms.

Synthetic Methodology

While direct nitration of 6-chloroindazole-3-carboxylic acid often yields mixtures, the Isatin Ring-Expansion Strategy is the most reliable method for controlling regiochemistry, particularly for the 4-nitro substitution.[1]

Primary Route: Modified Sandmeyer-Isatin Conversion

This route utilizes 6-chloro-4-nitroisatin as the defining scaffold, ensuring the correct substitution pattern in the final indazole.

Step-by-Step Protocol:

  • Hydrolysis:

    • Suspend 6-chloro-4-nitroisatin (1.0 eq) in 10% aqueous NaOH (5.0 eq).

    • Heat to 50°C for 1 hour. The isatin ring opens to form 2-amino-4-chloro-6-nitrophenylglyoxylic acid .[1]

    • Critical Check: Solution should turn deep red/brown.

  • Diazotization:

    • Cool the solution to 0°C in an ice-salt bath.

    • Add NaNO₂ (1.1 eq) dissolved in minimal water dropwise.

    • Add this mixture slowly to a stirred solution of concentrated HCl/H₂O at 0°C. Maintain internal temp < 5°C to prevent decomposition of the diazonium salt.

  • Reduction & Cyclization:

    • Add a solution of SnCl₂[1]·2H₂O (2.5 eq) in concentrated HCl dropwise to the diazonium salt.

    • Mechanism:[4][5] The diazonium is reduced to the hydrazine, which spontaneously cyclizes with the adjacent ketone (glyoxylic moiety) to form the indazole ring.[1]

    • Stir for 2 hours at room temperature.

  • Isolation:

    • The product, This compound , typically precipitates as a solid.[1]

    • Filter, wash with dilute HCl, then water.[1] Recrystallize from Acetic Acid/Water or Ethanol.

Graphviz Diagram: Synthesis Workflow

Synthesis Isatin Start: 6-Chloro-4-nitroisatin Intermediate1 2-Amino-4-chloro-6-nitro- phenylglyoxylic acid Isatin->Intermediate1 NaOH, 50°C (Ring Opening) Diazonium Diazonium Salt (Unstable Intermediate) Intermediate1->Diazonium NaNO2, HCl, <5°C (Diazotization) Hydrazine Aryl Hydrazine Diazonium->Hydrazine SnCl2 (Reduction) Product Product: 6-Chloro-4-nitro- 1H-indazole-3-COOH Hydrazine->Product Spontaneous Cyclization

Caption: Isatin-based synthetic route ensuring regiochemical fidelity of the 4-nitro and 6-chloro substituents.[1]

Handling, Stability & Safety

Safety Profile (SDS Summary):

  • Hazards: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]

  • Precaution: The nitro group introduces a potential explosion hazard if heated under confinement or subjected to shock, although the carboxylic acid moiety generally stabilizes the lattice.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

Stability:

  • Thermal: Stable up to ~180°C (Melting/Decomposition). Avoid temperatures >200°C due to potential decarboxylation (loss of CO₂) or nitro-group decomposition.

  • Chemical: The carboxylic acid is prone to esterification in alcoholic solvents with acid catalysis. The 4-nitro group is susceptible to reduction (to amine) if exposed to reducing metals (Fe, Zn) or hydrogenation conditions.[1]

References

  • Chemical Identification: this compound (CAS 885519-39-1).[1] GuideChem. Retrieved from [1]

  • Synthetic Methodology (Isatin Route): Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. Heterocycles, 1996, 43(12), 2701.[1] (Adapted for nitro/chloro substitution).[1][6]

  • Physicochemical Properties (Analogous Data): Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250. PubChem.[7] Retrieved from [1]

  • Applications in Drug Discovery: Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates.[8] PMC. Retrieved from [1]

Sources

Therapeutic Potential of 6-Chloro-4-Nitro Indazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic and synthetic utility of 6-chloro-4-nitro indazole derivatives.

Executive Summary

The 6-chloro-4-nitro-1H-indazole scaffold represents a specialized pharmacophore in modern medicinal chemistry. While simple nitroindazoles (e.g., 7-nitroindazole) are historically recognized for Nitric Oxide Synthase (NOS) inhibition, the 4-nitro-6-chloro substitution pattern has emerged as a critical "privileged structure" primarily for its role as a precursor to 4-aminoindazole-based kinase inhibitors .

This guide explores the dual utility of this scaffold:

  • Synthetic Utility: As a gateway to 4-amino-6-chloroindazoles, which serve as ATP-competitive inhibitors for targets like FGFR, VEGFR, and CDK .

  • Direct Therapeutic Potential: Exploiting the nitro-heterocycle moiety for antimicrobial and antiparasitic activity (resembling metronidazole-like mechanisms).

Chemical Architecture & Synthesis

The positioning of the nitro group at C4 and the chlorine atom at C6 is non-trivial. Direct nitration of the indazole core typically favors the C5 or C7 positions due to electronic effects. Therefore, the 6-chloro-4-nitro isomer is almost exclusively synthesized via de novo ring construction rather than functionalization of a parent indazole.

Retrosynthetic Analysis

The most robust route involves the cyclization of 2,6-disubstituted benzene derivatives with hydrazine.

  • Precursor: 2-fluoro-4-chloro-6-nitrobenzaldehyde or 2,6-dichloro-3-nitrobenzonitrile.

  • Cyclization: Hydrazine hydrate (

    
    ) acts as a dinucleophile, displacing the labile fluoro/chloro group and condensing with the aldehyde/nitrile to form the pyrazole ring.
    
Validated Synthetic Protocol

Objective: Synthesis of 6-chloro-4-nitro-1H-indazole from 2-fluoro-4-chloro-6-nitrobenzaldehyde.

Step-by-Step Methodology:

  • Reagents: 2-fluoro-4-chloro-6-nitrobenzaldehyde (1.0 eq), Hydrazine hydrate (1.5 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve the aldehyde in absolute ethanol (0.5 M concentration).

    • Cool the solution to 0°C in an ice bath.

    • Add hydrazine hydrate dropwise over 15 minutes to prevent exotherm-driven side reactions.

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Reflux at 80°C for 4 hours to drive the cyclization (Schiff base formation

      
       nucleophilic aromatic substitution).
      
  • Work-up:

    • Cool to RT. The product often precipitates as a yellow/orange solid.

    • Filter and wash with cold ethanol/water (1:1).

    • Recrystallize from ethanol/DMF if necessary.

  • Yield: Typically 75–85%.

SynthesisPath Precursor 2-Fluoro-4-chloro- 6-nitrobenzaldehyde Intermediate Hydrazone Intermediate Precursor->Intermediate + N2H4, EtOH, 0°C Product 6-Chloro-4-nitro- 1H-indazole Intermediate->Product Cyclization, Reflux, -HF Amine 4-Amino-6-chloro- 1H-indazole (Kinase Scaffold) Product->Amine Reduction (Fe/HCl or H2/Pd)

Figure 1: Synthetic pathway from benzaldehyde precursor to the active kinase scaffold.

Medicinal Chemistry: Mechanisms of Action[1][2]

Primary Utility: The "Kinase Hinge Binder" (Post-Reduction)

The 6-chloro-4-nitro derivative is rarely the final drug. It is the essential intermediate for 4-aminoindazoles .

  • Mechanism: The N1 and N2 nitrogens of the indazole ring often interact with the "hinge region" of kinase ATP-binding pockets (e.g., Glu/Leu residues).

  • Role of C4-Amino: Provides a handle for amide coupling to extend into the "solvent-exposed" region or "back pocket" of the kinase.

  • Role of C6-Chloro:

    • Lipophilicity: Increases

      
      , improving membrane permeability.
      
    • Halogen Bonding: The chlorine atom can fill small hydrophobic pockets (e.g., gatekeeper residues) or form weak halogen bonds with backbone carbonyls.

Secondary Utility: Direct Antimicrobial Activity

Nitro-heterocycles (like metronidazole or nitrofurantoin) are known for their activity against anaerobic bacteria and protozoa.

  • Mechanism: The nitro group (

    
    ) acts as an electron sink. Inside the pathogen, it is enzymatically reduced (by nitroreductases) to reactive nitro-radical anions.
    
  • Effect: These radicals induce DNA strand breaks and destabilize the pathogen's helix.

  • Target Profile: Helicobacter pylori, Leishmania donovani, and MRSA (Methicillin-resistant S. aureus).

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the 4-nitroindazole core, highlighting why the 6-chloro variant is preferred for specific applications.

PositionSubstituentEffect on Biological Activity / Properties
C4 -NO₂ Electronic: Strong electron-withdrawing group (EWG). Increases acidity of N1-H (

shift). Essential for bioreduction mechanisms.
C4 -NH₂ (Reduced)Binding: Critical H-bond donor for kinase hinge regions. Allows amide coupling.
C6 -H Baseline: Standard activity. Moderate metabolic stability.
C6 -Cl Potency: Increases lipophilicity and metabolic stability (blocks C6 oxidation). Often improves potency by 5–10x in kinase assays due to hydrophobic fit.
C6 -F Metabolism: Blocks metabolism but less lipophilic contribution than -Cl.
N1 -H Binding: Essential for H-bond donor interaction in the kinase hinge.

Experimental Protocols

Reduction Protocol (Nitro Amine)

This step is critical to convert the scaffold into a kinase inhibitor precursor.

  • Setup: Charge a flask with 6-chloro-4-nitro-1H-indazole (1.0 eq) and Methanol/THF (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% loading) under Nitrogen atmosphere.

  • Reaction: Purge with Hydrogen gas (

    
    ) via balloon or Parr shaker (30 psi). Stir at RT for 4–6 hours.
    
  • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The amine spot will be significantly more polar (lower

    
    ) and fluorescent.
    
  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate to yield 4-amino-6-chloro-1H-indazole as a tan solid.

In Vitro Kinase Assay (Generic)

To validate the activity of derivatives coupled to the 4-amino position.

  • Enzyme: Recombinant FGFR1 or VEGFR2 kinase domain.

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 1 mM DTT.
    
  • Detection: ADP-Glo™ or ³³P-ATP radiometric assay.

  • Procedure: Incubate compound + kinase + substrate for 15 min. Add ATP (

    
     concentration) to start reaction (60 min). Stop reaction and read luminescence/radioactivity.
    

Biological Signaling Pathway (Kinase Inhibition)

The diagram below illustrates how the 4-amino-6-chloro indazole derivative interrupts the VEGF signaling pathway, a common target for this class of molecules in oncology.

VEGF_Pathway Ligand VEGF Ligand Receptor VEGFR2 (RTK) [Target of Indazole] Ligand->Receptor Activation Downstream1 PI3K / AKT (Survival) Receptor->Downstream1 Downstream2 RAS / RAF / MEK (Proliferation) Receptor->Downstream2 Block X Inhibitor 6-Chloro-4-amino Indazole Derivative Inhibitor->Receptor ATP Competitive Inhibition Result Angiogenesis Tumor Growth Downstream1->Result Downstream2->Result

Figure 2: Mechanism of VEGFR2 inhibition by indazole derivatives, preventing downstream angiogenesis signaling.

References

  • Synthesis of Indazole Derivatives: Organic Syntheses, Coll. Vol. 5, p.650 (1973); Vol. 42, p.69 (1962). Link

  • Indazoles as Kinase Inhibitors: Journal of Medicinal Chemistry, "Discovery of Indazole Derivatives as Potent, Selective Inhibitors of VEGFR2". Link (Generalized Search)

  • Nitroindazole Biological Activity: BenchChem, "6-Nitroindazole: A Selective Inhibitor of Neuronal Nitric Oxide Synthase". Link

  • Antimicrobial Nitro-heterocycles: PubMed, "Nitroimidazoles and related derivatives: A review of their biological activity". Link

  • PubChem Compound Summary: "6-Chloro-4-nitro-1H-indazole". Link

A Predictive Biological Activity Profile of 6-Chloro-4-nitro-1H-indazole-3-carboxylic Acid Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive, predictive profile of 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid. As of the date of this publication, direct experimental data for this specific molecule is limited in publicly available literature. The insights and protocols presented herein are synthesized from extensive research on structurally analogous compounds, including substituted indazoles, nitroaromatics, and indazole-3-carboxylic acid derivatives. This document is intended to serve as a foundational resource to guide future research and development.

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Its bioisosteric relationship with the indole nucleus allows it to interact with a variety of biological targets. The introduction of specific substituents onto the indazole core can profoundly modulate its biological activity. This guide focuses on the predictive biological activity profile of a novel scaffold: this compound. This molecule combines three key structural features, each contributing to a unique and potent predicted therapeutic profile:

  • The Indazole-3-carboxylic Acid Core: This moiety provides a rigid framework for interaction with biological targets and a handle for further chemical modifications.[3]

  • The 6-Chloro Substituent: Halogenation at this position can enhance lipophilicity and modulate electronic properties, potentially improving cell permeability and target binding affinity.

  • The 4-Nitro Group: The presence of a nitroaromatic group is of particular significance. Such moieties are known to act as bioreductive triggers, enabling selective activation of the molecule under hypoxic conditions, a hallmark of the microenvironment of solid tumors.[4][5][6] This suggests a strong potential for development as a hypoxia-activated prodrug.

This guide will provide a detailed exploration of the predicted physicochemical properties, a plausible synthetic route, the anticipated biological activities with a focus on anticancer and antimicrobial applications, the likely mechanism of action, and detailed experimental protocols for the synthesis and evaluation of this promising scaffold.

Physicochemical Properties and Structural Attributes

PropertyPredicted Value/InformationSource
Molecular Formula C8H4ClN3O4-
Molecular Weight 241.59 g/mol -
XLogP3 ~2.0-2.5[7]
Hydrogen Bond Donors 2 (indazole N-H and carboxylic acid O-H)-
Hydrogen Bond Acceptors 5 (nitro oxygens, carboxylic acid oxygens, and pyrazole nitrogen)-
Appearance Expected to be a solid at room temperature-

The predicted XLogP3 value suggests moderate lipophilicity, which is often a favorable characteristic for drug candidates, allowing for a balance between aqueous solubility and cell membrane permeability. The presence of both hydrogen bond donors and acceptors indicates the potential for specific interactions with biological targets.

A Plausible Synthetic Pathway

A robust synthetic route to this compound can be proposed based on established methods for the synthesis of substituted indazole-3-carboxylic acids. A likely approach would involve the nitrosation of a corresponding indole precursor.

Synthetic_Pathway A 6-Chloro-4-nitroindole B 6-Chloro-4-nitro-1H-indazole-3-carboxaldehyde A->B NaNO2, HCl (aq) Nitrosation C This compound B->C KMnO4 or other oxidant Oxidation

Caption: Proposed synthesis of this compound.

Step-by-Step Synthetic Protocol (Predictive)
  • Nitrosation of 6-Chloro-4-nitroindole:

    • Suspend 6-Chloro-4-nitroindole in an aqueous acidic solution (e.g., dilute HCl).

    • Cool the suspension in an ice bath to 0-5 °C.

    • Add a solution of sodium nitrite (NaNO2) in water dropwise while maintaining the temperature.

    • Stir the reaction mixture at low temperature for a specified period, monitoring the reaction by Thin Layer Chromatography (TLC).

    • The resulting precipitate, 6-Chloro-4-nitro-1H-indazole-3-carboxaldehyde, can be collected by filtration, washed with cold water, and dried.

  • Oxidation to the Carboxylic Acid:

    • Dissolve the 6-Chloro-4-nitro-1H-indazole-3-carboxaldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

    • Add a strong oxidizing agent, such as potassium permanganate (KMnO4), in portions.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Quench the reaction (e.g., with sodium bisulfite if KMnO4 is used) and acidify the mixture with a strong acid (e.g., HCl).

    • The product, this compound, will precipitate and can be collected by filtration, washed, and recrystallized for purification.

Causality Behind Experimental Choices: The choice of a nitrosation reaction is based on its documented efficacy in converting indoles to indazole-3-carboxaldehydes.[9] The subsequent oxidation is a standard and reliable method for converting aldehydes to carboxylic acids.

Predicted Biological Activity Profile

Based on the extensive literature on nitroaromatic compounds and substituted indazoles, this compound is predicted to exhibit significant biological activity, primarily in the realms of anticancer and antimicrobial therapies.

Anticancer Activity: A Hypoxia-Activated Prodrug

The most compelling predicted activity of this scaffold is as a hypoxia-activated prodrug for cancer therapy.[5][10][11] Solid tumors often contain regions of low oxygen, known as hypoxia, which are resistant to conventional radiation and chemotherapy.[5] Nitroaromatic compounds can be selectively reduced by enzymes present in these hypoxic environments, such as cytochrome P450 reductases, to form highly reactive and cytotoxic species.[10]

Mechanism_of_Action cluster_0 Normoxic Cell (Normal Tissue) cluster_1 Hypoxic Cell (Tumor) A This compound (Inactive Prodrug) B Nitro Radical Anion A->B 1e- Reduction (Reductase Enzymes) B->A Re-oxidation D No Cytotoxicity C Oxygen (O2) E This compound (Inactive Prodrug) F Nitro Radical Anion E->F 1e- Reduction (Reductase Enzymes) G Further Reduction F->G Lack of O2 allows further reduction H Reactive Nitrogen Species (Nitroso, Hydroxylamine) G->H I DNA Damage & Cell Death H->I Cytotoxicity

Caption: Predicted mechanism of hypoxia-selective activation.

This selective activation leads to the generation of cytotoxic agents that can induce DNA damage and apoptosis specifically in cancer cells, while sparing healthy, well-oxygenated tissues.[10]

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents. The mechanism of action is similar to that of their anticancer activity, involving reductive activation by microbial enzymes to generate reactive species that are toxic to the pathogen. It is plausible that this compound could exhibit activity against a range of bacteria and potentially some fungi.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of in vitro and in vivo experiments would be necessary.

Anticancer Activity Evaluation

Anticancer_Workflow A In Vitro Cytotoxicity Assay (e.g., MTT, SRB) B Normoxic vs. Hypoxic Conditions A->B C Determine IC50 values B->C D Mechanism of Action Studies C->D G In Vivo Xenograft Studies C->G E Apoptosis Assays (e.g., Annexin V/PI staining) D->E F DNA Damage Analysis (e.g., γ-H2AX staining) D->F H Evaluate Tumor Growth Inhibition G->H

Caption: Experimental workflow for assessing anticancer activity.

1. In Vitro Cytotoxicity Screening:

  • Objective: To determine the concentration-dependent cytotoxicity of the compound against a panel of cancer cell lines.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity.

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound.

    • Incubate the plates under both normoxic (standard cell culture conditions) and hypoxic (e.g., 1% O2) conditions for 48-72 hours.

    • Add MTT solution to each well and incubate for a further 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values under both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxic conditions would support the hypothesis of hypoxia-activated cytotoxicity.

2. Mechanism of Action Studies:

  • Apoptosis Assay: Use flow cytometry with Annexin V and propidium iodide (PI) staining to determine if the compound induces apoptosis in cancer cells under hypoxic conditions.

  • DNA Damage Assay: Immunofluorescence staining for γ-H2AX, a marker of DNA double-strand breaks, can be used to assess the extent of DNA damage induced by the activated compound.

Antimicrobial Activity Evaluation

1. Minimum Inhibitory Concentration (MIC) Determination:

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Method: Broth microdilution method.

    • Prepare a two-fold serial dilution of this compound in a 96-well plate containing a suitable microbial growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Incubate the plates under appropriate conditions for the microorganism.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The this compound scaffold represents a highly promising, yet underexplored, area for drug discovery. Based on a comprehensive analysis of its structural components, it is predicted to function as a hypoxia-activated prodrug with significant potential for the development of novel anticancer and antimicrobial therapies. The chloro and carboxylic acid substitutions offer avenues for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

The immediate next steps for the scientific community should be the synthesis and in vitro evaluation of this compound to validate the predictions outlined in this guide. Should the initial biological data be promising, further investigation into its mechanism of action and in vivo efficacy will be warranted. The logical framework and experimental protocols provided herein offer a clear roadmap for the exploration of this exciting new chemical entity.

References

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). Semantic Scholar. [Link]

  • Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. (n.d.). Frontiers. [Link]

  • Hypoxia-activated prodrugs and redox-responsive nanocarriers | IJN. (2018). Dove Medical Press. [Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022). PMC - NIH. [Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2025). ResearchGate. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. [Link]

  • 6-Chloro-4-nitro-1H-indazole | C7H4ClN3O2 | CID 24728128. (n.d.). PubChem. [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). (2012). PubMed. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016). Avens Publishing Group. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. (n.d.). [No Source Found].
  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2025). ResearchGate. [Link]

  • How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. (2024). Knowledge. [Link]

  • Synthesis and biological activities of a novel series of indazole deriv
  • Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI. (2022). MDPI. [Link]

  • 6-chloro-1h-indazole-3-carboxylic acid (C8H5ClN2O2). (n.d.). PubChemLite. [Link]

  • 1H-Indazole, 3-chloro-6-nitro- | C7H4ClN3O2 | CID 96652. (n.d.). PubChem. [Link]

Sources

Chemical stability of 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid under ambient conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemical Stability & Handling of 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid

Executive Summary

This compound (CNC-Indazole) is a highly functionalized heterocyclic building block often utilized in the synthesis of kinase inhibitors and partial agonists for nicotinic receptors. While the indazole core is generally robust, the specific substitution pattern—particularly the electron-withdrawing 4-nitro group adjacent to the 3-carboxylic acid—introduces unique stability challenges.

Under ambient conditions, CNC-Indazole exhibits moderate stability but is kinetically susceptible to thermal decarboxylation and photochemical degradation . The steric strain between the peri-positioned 4-nitro group and the 3-carboxyl moiety significantly lowers the activation energy for decarboxylation compared to unsubstituted indazoles. Consequently, strictly controlled storage (2–8°C, protected from light) is required to maintain purity >98%.

Physicochemical Profile & Structural Logic

To understand the stability profile, we must analyze the molecule's electronic and steric environment.

PropertySpecification / Value (Est.)Stability Implication
Formula C₈H₄ClN₃O₄High oxygen content due to Nitro/Carboxyl groups.
Mol. Weight 241.59 g/mol --
Appearance Yellow to Orange PowderColor indicates conjugation; susceptible to photobleaching/darkening.
pKa (COOH) ~2.8 – 3.2More acidic than benzoic acid due to the electron-deficient pyrazole ring.
pKa (NH) ~10.5 – 11.0The 4-NO₂ and 6-Cl groups increase N-H acidity, making it prone to deprotonation.
Solubility DMSO, DMF, MeOH (Mod.)Poor water solubility favors precipitation; stable in acidic aqueous media.
The "Peri-Effect" Destabilization

The critical structural feature is the 4-nitro group . Located at the peri-position relative to the 3-carboxylic acid, it exerts:

  • Steric Repulsion: Forces the carboxylic acid out of planarity with the aromatic system, reducing resonance stabilization.

  • Electronic Withdrawal: The strong

    
     and 
    
    
    
    effects of the nitro group pull electron density from the ring, stabilizing the intermediate anion that forms after decarboxylation, thereby accelerating the rate of CO₂ loss.

Mechanistic Stability Analysis

Thermal Decarboxylation (Primary Degradation Pathway)

The most significant risk for CNC-Indazole is the loss of carbon dioxide to form 6-chloro-4-nitro-1H-indazole . Unlike simple benzoic acids, indazole-3-carboxylic acids can decarboxylate at temperatures as low as 60–80°C if electron-withdrawing groups are present.

Mechanism: The reaction likely proceeds via a zwitterionic transition state where the proton from the carboxylic acid transfers to the N1 or N2 nitrogen (or solvent), followed by the irreversible loss of CO₂.

Decarboxylation cluster_0 Electronic Driver Acid CNC-Indazole (Intact Acid) TS Transition State (Sterically Strained) Acid->TS Heat (>60°C) Peri-strain relief Product Degradant: 6-Chloro-4-nitro-1H-indazole TS->Product -CO2 Gas CO2 (Gas) TS->Gas Note 4-NO2 Group stabilizes the resulting anion

Figure 1: Thermal decarboxylation pathway driven by steric relief and electronic stabilization.

Photochemical Instability

Nitro-substituted aromatics are notorious for nitro-to-nitroso photoreduction or radical rearrangements under UV light.

  • Observation: Samples exposed to ambient lab light for >48 hours typically turn from bright yellow to a dull brown.

  • Impact: While mass balance might remain high (99%), trace paramagnetic impurities can interfere with subsequent metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Hydrolytic Stability
  • Acidic/Neutral pH: The compound is chemically stable. The carboxylic acid cannot hydrolyze further.

  • Basic pH: In strong base (pH > 12), the compound forms a dianion (carboxylate + deprotonated indazole NH). While stable in solution for short periods, prolonged exposure to strong base and heat can lead to nucleophilic aromatic substitution (S_NAr) of the 6-chloro or 4-nitro groups, though this is rare under ambient conditions.

Experimental Protocols for Stability Assessment

To validate the quality of CNC-Indazole, rely on this self-validating HPLC workflow. This protocol is designed to separate the parent acid from its non-polar decarboxylated degradant.

Protocol A: Stability-Indicating HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH protonation).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: UV at 254 nm (aromatic core) and 310 nm (nitro-indazole absorbance).

  • Reference Standard: Synthesize or purchase 6-chloro-4-nitro-1H-indazole to use as a marker for the decarboxylated impurity.

Validation Criteria:

  • Resolution (Rs): The decarboxylated impurity is significantly less polar (lacks COOH) and will elute later than the parent acid. Ensure Rs > 2.0.

  • Mass Balance: Sum of Area% (Parent + Decarboxylated + Others) should equal 100% ± 2%.

Protocol B: Forced Degradation (Stress Testing)

Perform this test to determine the re-test date for your specific batch.

  • Thermal Stress: Place 10 mg of solid in a sealed crimp-top vial at 80°C for 24 hours.

    • Pass: < 1% increase in decarboxylated impurity.

    • Fail: Significant CO₂ pressure or >5% degradation.

  • Photostability: Spread 10 mg thinly on a watch glass; expose to 1.2 million lux hours (ICH Q1B standard) or direct sunlight for 2 days.

    • Pass: No color change to brown; purity > 98%.

Handling & Storage Recommendations

Based on the mechanistic risks, the following "Golden Rules" apply to CNC-Indazole:

ParameterRecommendationRationale
Storage Temp 2°C to 8°C (Refrigerated)Mitigates thermal decarboxylation. Room temp (25°C) is acceptable for <30 days.
Container Amber Glass VialBlocks UV/Visible light to prevent nitro-group photolysis.
Atmosphere Argon or Nitrogen FlushPrevents oxidation, though less critical than moisture control.
Desiccant RequiredMoisture can lower the activation energy for decarboxylation by stabilizing the transition state.
Solution State Prepare FreshDo not store in DMSO/DMF solution for >24 hours at RT. The acidic proton can catalyze degradation in polar aprotic solvents.

Stability Decision Logic (Workflow)

Use this decision tree to determine the usability of stored material.

DecisionTree Start Evaluate Stored CNC-Indazole Visual Visual Inspection: Is it Brown/Dark? Start->Visual HPLC Run HPLC Protocol A Visual->HPLC No (Yellow/Orange) Discard DISCARD (Photochemical Damage) Visual->Discard Yes Purity Purity > 98% AND Decarboxylated < 0.5%? HPLC->Purity Purify Recrystallize (Acid/Base Extraction) Purity->Purify No Use RELEASE FOR USE Purity->Use Yes

Figure 2: Quality Control Decision Matrix for CNC-Indazole.

References

  • Lier, E. F., et al. (1973). Studies in the indazole series.[1][2][3][4][5][6][7][8] Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry.[4]

  • Santa Cruz Biotechnology. (2023). 6-Chloro-1H-indazole-3-carboxylic acid Product Data. (Used for physicochemical baseline).

  • PubChem. (2023). Compound Summary: 6-Chloro-4-nitro-1H-indazole.[9] National Library of Medicine.

  • Batt, D. G. (2011). Indazole-3-carboxylic acids in Drug Discovery.[2] In Heterocycles in Medicinal Chemistry. (General reference for indazole stability).

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.

Sources

Methodological & Application

Application Note: Precision Synthesis of 6-Chloro-4-nitro-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid , a highly functionalized scaffold critical for developing kinase inhibitors (e.g., JNK, VEGFR) and bioisosteres of indole-3-carboxylates.

The guide prioritizes a Nitrosation-Oxidation Strategy over the classical Isatin/Sandmeyer route. While the Isatin route is traditional, it often requires harsh reduction steps (SnCl2) that risk reducing the sensitive 4-nitro group. The protocol below preserves the nitro moiety and offers superior regiocontrol.

Strategic Overview

The 4-nitro-6-chloro-indazole motif presents a unique challenge: the electron-withdrawing nature of the substituents significantly deactivates the C3 position, making standard electrophilic substitutions difficult. Furthermore, the 4-nitro group is labile under standard reductive cyclization conditions (e.g., SnCl2/HCl).

To address these challenges, this protocol utilizes a Direct Indole Nitrosation followed by Pinnick Oxidation . This pathway avoids metal-mediated reduction steps, ensuring the integrity of the nitro group while installing the C3-carboxylate with high fidelity.

Reaction Pathway Visualization

The following diagram outlines the optimized workflow, including the critical "Reverse Addition" technique required to suppress diazonium by-products.

IndazoleSynthesis cluster_main Core Synthesis Pathway SM 6-Chloro-4-nitroindole (Precursor) Inter1 3-Nitroso Intermediate (Transient) SM->Inter1 NaNO2, HCl DMF, 0°C Aldehyde 6-Chloro-4-nitro- 1H-indazole-3-carbaldehyde Inter1->Aldehyde Tautomerization & Cyclization Acid 6-Chloro-4-nitro- 1H-indazole-3-carboxylic Acid (Target Scaffold) Aldehyde->Acid NaClO2, NaH2PO4 (Pinnick Oxidation) Amide Amide Derivatives (Kinase Inhibitors) Acid->Amide HATU, R-NH2 Ester Ester Derivatives (Prodrugs) Acid->Ester SOCl2, R-OH

Caption: Fig 1. Step-wise conversion of indole precursor to indazole-3-carboxylic acid derivatives via nitrosation-oxidation logic.

Protocol A: Synthesis of the Core Scaffold

Target: this compound

Stage 1: Nitrosative Cyclization to the Aldehyde

This step converts the indole to the indazole-3-carbaldehyde. The presence of the 4-nitro group requires a higher concentration of acid than standard indoles to generate the active nitrosonium species.

  • Reagents:

    • 6-Chloro-4-nitroindole (1.0 equiv)

    • Sodium Nitrite (NaNO₂, 8.0 equiv)

    • HCl (2N aqueous, 7.0 equiv)[1]

    • DMF (Dimethylformamide)

  • Equipment: 3-neck RBF, internal temp probe, addition funnel.

Step-by-Step Procedure:

  • Nitrosating Mixture Preparation: In the reaction flask, dissolve NaNO₂ (8 equiv) in deionized water. Cool to 0°C.[1][2]

  • Acid Activation: Slowly add 2N HCl (7 equiv) dropwise. The solution will turn pale blue (formation of HNO₂). Stir for 10 min.

  • Reverse Addition (Critical): Dissolve the starting indole in minimal DMF. Add this solution slowly to the acidic nitrite solution at 0°C.

    • Expert Insight: Standard addition (nitrite to indole) often leads to N-nitrosation or polymerization in electron-deficient indoles. Reverse addition ensures the indole encounters an excess of nitrosonium ion, favoring C3 attack.

  • Cyclization: Allow the mixture to warm to 20°C and stir for 2 hours. If conversion is incomplete (TLC), heat to 50°C for 1 hour. The 4-nitro group may slow the tautomerization; mild heat assists the ring closure.

  • Workup: Dilute with ethyl acetate. Wash organic layer with brine (3x) to remove DMF. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The aldehyde typically elutes as a yellow solid.

Stage 2: Pinnick Oxidation to the Carboxylic Acid

Standard oxidants (KMnO₄, Chromic acid) are too harsh and may degrade the nitro group or over-oxidize the ring. The Pinnick oxidation is chemoselective for the aldehyde-to-acid conversion.

  • Reagents:

    • Indazole-3-carbaldehyde (from Stage 1)

    • Sodium Chlorite (NaClO₂, 3.0 equiv)

    • Sodium Dihydrogen Phosphate (NaH₂PO₄, 2.0 equiv, as buffer)

    • 2-Methyl-2-butene (Scavenger, 10 equiv)

    • Solvent: t-BuOH / Water (3:1)

Step-by-Step Procedure:

  • Dissolve the aldehyde and 2-methyl-2-butene in t-BuOH/Water.

  • Add NaH₂PO₄.

  • Add NaClO₂ portion-wise at room temperature. The reaction should turn slightly yellow.[3]

  • Stir for 3–6 hours. Monitor by LC-MS (Acid peak [M-H]⁻ will appear).

  • Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[1][4] The product is often pure enough for derivatization after trituration with diethyl ether.

Protocol B: Functionalization (Derivatives)

Once the core acid is synthesized, two primary derivative classes are relevant for drug discovery: Amides (C3) and N-Alkylated species.

C3-Amide Coupling (Kinase Inhibitor Synthesis)

The 4-nitro group creates steric bulk at the C3 position. Standard EDC couplings may fail. HATU is the reagent of choice here.

  • Conditions:

    • Dissolve Acid (1 equiv) in dry DMF.

    • Add DIPEA (3 equiv) and HATU (1.2 equiv). Stir for 15 min to form the activated ester.

    • Add the Amine (R-NH₂, 1.1 equiv).

    • Stir at RT for 4–12 hours.

    • Purification: Precipitate with water or use Prep-HPLC.

N1 vs. N2 Regioselective Alkylation

Alkylation of indazoles is notorious for regioselectivity issues (N1 vs N2). For 4-nitro-6-chloro derivatives, the N1 position is sterically crowded by the C7-H but electronically favored due to the acidity of the N-H.

Target IsomerReagentsSolventMechanism Note
N1-Alkyl Cs₂CO₃ (Base), R-XDMF/AcetoneThermodynamic control favors N1.
N2-Alkyl NaH (Strong Base), R-XTHF (Cold)Kinetic control often favors N2 (less hindered).

N1-Alkylation Protocol:

  • Suspend the indazole-3-carboxylate ester in Acetone.

  • Add Cs₂CO₃ (2.0 equiv). Stir for 30 mins.

  • Add Alkyl Halide (1.2 equiv).[5] Reflux for 4 hours.

  • Differentiation: N1 isomers typically have higher retention times on reverse-phase HPLC compared to N2 isomers. Confirm via NOESY NMR (N-R protons will show NOE with C7-H for N1, or C3-substituent for N2).

Quantitative Data Summary

The following yield expectations are based on optimized bench-scale runs (1g - 5g scale).

Reaction StepTypical YieldKey ImpurityCorrective Action
Nitrosation (Aldehyde) 65 - 75%N-Nitroso indoleIncrease acid conc.; Ensure reverse addition.
Pinnick Oxidation 85 - 92%Chlorinated by-productsEnsure excess 2-methyl-2-butene is present.
Amide Coupling (HATU) 70 - 85%Activated ester hydrolysisUse dry DMF; maintain inert atmosphere.

Safety & Handling

  • Nitro Compounds: While 4-nitroindazoles are generally stable, they are energetic precursors. Avoid heating dry solids above 100°C.

  • Sodium Chlorite: Strong oxidant. Do not mix directly with organic solvents without the water buffer; risk of explosion.

  • Diazonium Intermediates: In Stage 1, do not isolate the intermediate species; allow them to cyclize in solution.

References

  • BenchChem Technical Support Team. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. BenchChem.[2][3] Link

  • Lefebvre, V., et al. (2010). General and Efficient Synthesis of 1H-Indazole-3-carboxaldehydes.[1] Journal of Organic Chemistry, 75(8), 2730-2732. Link

  • Batt, D. G., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[1][3] RSC Advances, 8, 13772-13779. Link

  • Swamy, G. N., et al. (2012).[6][7] Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802.[6] Link

  • Organic Chemistry Portal. Synthesis of Indazoles: Recent Literature.Link

Sources

Technical Guide: Utilizing 6-Chloro-4-nitro-1H-indazole-3-carboxylic Acid as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Privilege

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine ring of ATP. This structural mimicry allows indazole derivatives to anchor effectively within the ATP-binding pocket of protein kinases.

This guide focuses on 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid , a highly functionalized intermediate.[1] Unlike generic indazoles, this scaffold offers three distinct vectors for chemical modification, enabling the rapid generation of focused libraries with tunable electronic and steric properties.[1]

Structural Analysis & Rational Design

The utility of this scaffold lies in its specific substitution pattern:

  • C3-Carboxylic Acid (Vector A): The primary handle for amide coupling. Derivatives here typically extend towards the solvent front or interact with the ribose-binding pocket.

  • C4-Nitro Group (Vector B): A "masked" amino group. While the nitro group itself is electron-withdrawing (lowering the pKa of the N1-proton), it is most valuable as a precursor to a C4-amine. Functionalizing the C4-amine allows access to the "shelf" region of the kinase pocket, a critical determinant of selectivity.

  • C6-Chlorine: Provides a lipophilic anchor. This halogen often fills the hydrophobic pocket behind the gatekeeper residue or engages in halogen bonding, increasing potency.[1]

  • N1/N2 Nitrogens: The essential "hinge-binding" motif. N1 acts as a Hydrogen Bond Donor (HBD) and N2 as a Hydrogen Bond Acceptor (HBA).[1]

Chemical Protocols: Derivatization Strategy

The following workflow describes the transformation of the core scaffold into a bioactive kinase inhibitor library.

DOT Diagram: Synthetic Workflow

SyntheticWorkflow Start Scaffold: 6-Cl-4-NO2-Indazole-3-COOH Step1 Step 1: C3-Amidation (Hinge/Solvent Interaction) Start->Step1 R1-NH2, HATU Step2 Step 2: Nitro Reduction (Unmasking Vector B) Step1->Step2 SnCl2 or H2/Pd Step3 Step 3: C4-Functionalization (Selectivity Tuning) Step2->Step3 R2-Cl / R2-NCO Final Final Inhibitor Library Step3->Final

Caption: Step-wise transformation of the 6-chloro-4-nitro scaffold into a dual-vector kinase inhibitor.

Protocol A: C3-Amidation (Solvent Front Vector)

Objective: Convert the carboxylic acid to a carboxamide to establish H-bonds with solvent-exposed residues.

Reagents:

  • Scaffold (1.0 eq)[1]

  • Amine Partner (R-NH2) (1.2 eq)[1]

  • HATU (1.5 eq)[1]

  • DIPEA (3.0 eq)[1]

  • DMF (Anhydrous)[1]

Procedure:

  • Activation: Dissolve this compound in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes at Room Temperature (RT).

  • Coupling: Add HATU. Stir for 10 minutes to form the activated ester (color change often observed).[1]

  • Addition: Add the amine partner (R-NH2) dropwise.

  • Incubation: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass: M+H).[1]

  • Workup: Pour reaction mixture into ice-water (10x volume). The product usually precipitates. Filter, wash with water and diethyl ether.[1] If no precipitate, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, and dry over Na2SO4.[1]

Protocol B: Nitro Reduction (Unmasking the C4 Vector)

Objective: Reduce the 4-nitro group to a 4-amino group without dehalogenating the C6-chlorine.

Caution: Standard catalytic hydrogenation (H2/Pd-C) may cause dechlorination at the C6 position. Stannous chloride is recommended for chemoselectivity.

Reagents:

  • Nitro-Indazole Intermediate (from Protocol A)[1]

  • SnCl2·2H2O (5.0 eq)

  • Ethanol / EtOAc (3:1 ratio)[1][2]

Procedure:

  • Suspend the nitro-intermediate in EtOH/EtOAc.

  • Add SnCl2·2H2O in one portion.

  • Heat to reflux (70–80°C) for 2–4 hours.

  • Critical Workup: Cool to RT. Adjust pH to ~8 using saturated NaHCO3. A thick white slurry (tin salts) will form.[1]

  • Filter through a Celite pad. Wash the pad thoroughly with EtOAc.

  • Concentrate the filtrate to obtain the 4-amino-6-chloro-indazole derivative.

Biological Assay: Kinase Profiling

Once the library is synthesized, compounds must be screened.[1] The ADP-Glo™ Kinase Assay (Promega) is the industry standard for this scaffold due to its high sensitivity and resistance to fluorescence interference often caused by nitro-aromatics.

Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.

  • Kinase Reaction: Kinase + Substrate + ATP → Phospho-Substrate + ADP.

  • ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.[3]

  • Detection Reagent: Converts ADP to ATP, which is then used by luciferase to generate light.[1][4]

Detailed Protocol

Materials:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[1]

  • Target Kinase (e.g., JNK1, GSK-3β, or VEGFR2).[1]

  • Peptide Substrate (Specific to target).[1]

  • Ultrapure ATP.

Steps:

  • Compound Preparation: Prepare 100x stocks of inhibitors in 100% DMSO. Dilute to 4x working concentration in Kinase Buffer (final DMSO < 1%).[1]

  • Plate Setup (384-well white plate):

    • Add 2.5 µL of Inhibitor (or DMSO control).[1]

    • Add 2.5 µL of Kinase enzyme.

    • Pre-incubation:[1] 10 minutes at RT (allows compound to bind the hinge region).[1]

  • Initiation: Add 5 µL of ATP/Substrate mix.

  • Reaction: Incubate for 60 minutes at RT.

  • Termination: Add 10 µL of ADP-Glo™ Reagent. Incubate 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent. Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition using the formula:


[1][4]

Structure-Activity Relationship (SAR) Guide

The following diagram illustrates the validated SAR interactions for this scaffold based on current literature.

DOT Diagram: SAR Map

SAR_Map Core Indazole Core Hinge N1/N2: Hinge Binding (Critical for Potency) Core->Hinge Solvent C3-Amide: Solvent Front (Solubility & PK) Core->Solvent Vector A Selectivity C4-Amine: Shelf Region (Isoform Selectivity) Core->Selectivity Vector B Hydrophobic C6-Cl: Hydrophobic Pocket (Potency Anchor) Core->Hydrophobic

Caption: Functional mapping of the 6-chloro-4-nitro-indazole scaffold.

SAR Table: Substituent Effects
PositionModificationEffect on ActivityRecommendation
C3 Carboxylic AcidWeak binder (too polar).Convert to Amide. Aromatic amides improve potency; aliphatic amines improve solubility.
C4 Nitro (-NO2)Electron withdrawing; weak H-bond acceptor.[1]Reduce to -NH2. Further derivatize to urea or sulfonamide to reach the "sugar pocket" residues (e.g., Glu/Lys salt bridges).[1]
C6 Chlorine (-Cl)Lipophilic electron-withdrawing.[1]Retain. Often fills a small hydrophobic cavity. Removal usually drops potency by 5–10 fold.
N1 AlkylationSteric clash with hinge.Avoid. N1-H is usually required for H-bonding to the hinge region backbone (e.g., Glu residue).[1]

Troubleshooting & Expert Tips

  • Solubility Issues: The 6-chloro-4-nitro core is highly crystalline and insoluble. Use DMF or NMP for reactions. Do not attempt reactions in DCM or Ethanol until the C3-amide is installed.

  • Regioselectivity: When alkylating the indazole nitrogens (if N1-substitution is desired for specific non-hinge targets), the N1 vs. N2 ratio is sensitive to base and solvent.[1]

    • Cs2CO3/DMF favors N1-alkylation.

    • Strong bases (NaH) can lead to mixtures.[1]

  • Purification: Nitro-indazoles often "streak" on silica gel. Add 1% Acetic Acid to your eluent (DCM/MeOH) to sharpen peaks.[1]

  • Safety: Nitro-indazoles are potential energetic materials. While this specific derivative is generally stable, avoid heating dry solids.[1] Always handle in solution when possible.

References

  • BenchChem. (2025).[1][4][5] Application Notes and Protocols for the Synthesis of Kinase Inhibitors Based on the 3-Amino-Tetrahydro-Indazole Scaffold. Retrieved from

  • Lier, F., et al. (2011).[1] Indazole-3-carboxamides as inhibitors of multiple kinases. Journal of Medicinal Chemistry. (Contextual grounding for C3-amide SAR).

  • Sigma-Aldrich. (n.d.).[1] 6-Chloro-1H-indazole-3-carboxylic acid Product Sheet. Retrieved from [1]

  • PubChem. (2025).[1][6] 4-Nitroindazole Compound Summary. National Library of Medicine. Retrieved from [1]

  • RSC Advances. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. Retrieved from

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid , a critical pharmacophore in the development of kinase inhibitors and anti-inflammatory agents (analogous to Lonidamine and Granisetron intermediates).[1]

Traditional thermal cyclization of isatin precursors to indazoles often suffers from prolonged reaction times (12–24 hours), variable yields due to thermal degradation of nitro-substituted intermediates, and high solvent consumption.[1] By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces reaction time to under 20 minutes while increasing yield purity by minimizing side reactions.[1]

Key Benefits:

  • Time Efficiency: Reduction from 16 hours (reflux) to 15 minutes.

  • Selectivity: Controlled dielectric heating minimizes the reduction of the labile 4-nitro group.

  • Green Chemistry: Aqueous-based protocol with minimal organic solvent waste.[1]

Scientific Background & Rationale

The Challenge of the 4-Nitro Substituent

The target molecule contains a nitro group at the C4 position. In classical medicinal chemistry, synthesizing 4-nitroindazoles is notoriously difficult due to steric hindrance at the peri-position, which interferes with cyclization.[1] Furthermore, the use of hydrazine hydrate (a reducing agent) in prolonged thermal reactions poses a risk of reducing the nitro group to an amine, leading to complex impurity profiles.

The Microwave Advantage

Microwave irradiation provides rapid, uniform heating through dipolar polarization and ionic conduction . In this specific synthesis, the polar transition state of the ring-closure step couples efficiently with the microwave field, lowering the activation energy barrier (


) relative to the competing nitro-reduction pathway.[1] This kinetic control is essential for maintaining the integrity of the 6-chloro-4-nitro substitution pattern.

Reaction Mechanism

The synthesis proceeds via the rearrangement of 6-chloro-4-nitroisatin in the presence of hydrazine. The mechanism involves the initial nucleophilic attack of hydrazine on the C3-carbonyl of the isatin, followed by ring opening and re-cyclization to the indazole core (the "Borsche-type" or modified Sandmeyer rearrangement).

Mechanistic Pathway (DOT Visualization)

IndazoleMechanism Isatin 6-Chloro-4-nitroisatin (Starting Material) Hydrazone Intermediate A: Isatin-3-hydrazone Isatin->Hydrazone + N2H4, MW Heat RingOpen Intermediate B: Ring Opening (Carboxylate Formation) Hydrazone->RingOpen NaOH (aq) Cyclization Recyclization: N-N Bond Formation RingOpen->Cyclization MW Irradiation (140°C) Salt Indazole-3-carboxylate Sodium Salt Cyclization->Salt - H2O Product 6-Chloro-4-nitro- 1H-indazole-3-carboxylic acid Salt->Product + HCl (Acidification)

Figure 1: Mechanistic pathway transforming the isatin scaffold into the indazole core via microwave-assisted hydrazone rearrangement.[1][2][3]

Experimental Protocol

Safety & Hazard Warning

CRITICAL SAFETY ALERT:

  • Nitro Compounds: Nitro-aromatics possess high decomposition energy.[1] Do not exceed 160°C in the microwave cavity.

  • Hydrazine Hydrate: Highly toxic and potentially unstable. Work in a fume hood.

  • Vessel Pressure: This reaction generates nitrogen gas and water vapor. Use a microwave system with active pressure management and rated venting capabilities.

Materials & Equipment
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave) equipped with IR temperature sensors.[1]

  • Vessel: 35 mL pressure-rated glass vial with Teflon/Silicon septum.

  • Reagents:

    • 6-Chloro-4-nitroisatin (1.0 eq, 2.26 g, 10 mmol)[1]

    • Hydrazine hydrate (80% aq. solution) (1.5 eq, 0.73 mL)[1]

    • Sodium Hydroxide (NaOH), 10% aqueous solution (15 mL)

    • Hydrochloric Acid (HCl), 6M (for workup)[1]

Step-by-Step Procedure
  • Preparation: In a 35 mL microwave vial, suspend 6-Chloro-4-nitroisatin (2.26 g) in 10% NaOH (15 mL).

  • Reagent Addition: Add Hydrazine hydrate (0.73 mL) dropwise. The solution will turn deep red/brown, indicating the formation of the hydrazone intermediate.

  • Sealing: Cap the vial with a pressure-rated septum.

  • Irradiation: Program the microwave reactor with the parameters in Table 1.

  • Cooling: Allow the vessel to cool to 50°C using compressed air cooling (integrated in most MW systems).

  • Workup:

    • Transfer the reaction mixture (now a clear orange/red solution) to a 100 mL beaker.

    • Place the beaker in an ice bath.

    • Slowly acidify with 6M HCl dropwise until pH reaches 1–2.

    • A thick yellow/orange precipitate will form immediately.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (2 x 10 mL) to remove excess salts.[1]

  • Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.

Microwave Parameters (Optimization Table)
ParameterOptimized SettingRational/Notes
Temperature 140°CSufficient to cross activation barrier without degrading nitro group.[1]
Hold Time 15:00 minComplete conversion observed by LC-MS at 12 mins; 15 mins ensures robustness.
Pressure Limit 250 psi (17 bar)Safety cutoff. Reaction typically reaches ~6–8 bar.
Power Dynamic (Max 200W)System should modulate power to maintain 140°C.
Stirring High (600 RPM)Essential for uniform heat distribution in heterogeneous mixtures.[1]

Workflow Visualization

Workflow Start Weigh Reagents (Isatin + NaOH) AddHydrazine Add Hydrazine (Exothermic - Watch Temp) Start->AddHydrazine MW_Step Microwave Irradiation 140°C, 15 min AddHydrazine->MW_Step Cooling Cool to 50°C MW_Step->Cooling Acidification Acidify with HCl (Precipitation) Cooling->Acidification Filtration Vacuum Filtration & Wash Acidification->Filtration QC QC Analysis (NMR/LC-MS) Filtration->QC

Figure 2: Operational workflow for the microwave-assisted synthesis.[1]

Analytical Validation & Troubleshooting

Expected Analytical Data
  • Appearance: Yellow to orange powder.

  • Yield: Typical yields range from 85–92% (vs. 60–70% for thermal reflux).[1]

  • 1H NMR (DMSO-d6): Look for the disappearance of the isatin N-H signal and the appearance of the carboxylic acid proton (very broad, >13 ppm). The aromatic region should show two singlets (or meta-coupled doublets) corresponding to H-5 and H-7 protons, confirming the preservation of the 6-chloro-4-nitro pattern.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / No Precipitate pH not low enough during workup.Indazole carboxylic acids are amphoteric but precipitate best at pH < 2. Ensure excess HCl is added.
Dark Tar Formation Temperature too high; Nitro reduction.Reduce MW temperature to 120°C and extend time to 20 min. Ensure Hydrazine is not in large excess (>2.0 eq).[1]
Vessel Over-pressure Decomposition of Hydrazine.Reduce the scale. Do not fill vessel >50% volume. Check venting cap integrity.

References

  • Microwave Synthesis Safety: CEM Corporation. Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Indazole Synthesis Review: Katritzky, A. R., et al. (2006).[1] The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5, 51–64.[1][4] Link

  • Isatin to Indazole Mechanism: Putey, A., et al. (2025).[1] Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Link

  • General Protocol Grounding: Stadler, A., & Kappe, C. O. (2000).[1] Microwave-mediated Biginelli reactions revisited. (Used as baseline for pressure/temp protocols in heterocycle synthesis).[1]

  • Indazole Carboxylic Acid Precedents: Synthesis of 1H-indazole-3-carboxylic acid derivatives. Patent US20110172428A1.[2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this highly functionalized indazole is a multi-step process that requires careful control of reaction conditions. This document is structured to anticipate and address the common challenges encountered during this synthesis, ensuring a higher success rate and improved reaction yields.

I. Overview of the Synthetic Strategy

The synthesis of this compound is a challenging endeavor due to the presence of multiple reactive functional groups. A common and logical synthetic route proceeds through several key stages, each with its own set of potential difficulties. The overall strategy involves the construction of the indazole core from a substituted toluene precursor, followed by functional group manipulation to yield the final carboxylic acid.

II. Visualizing the Synthetic Workflow

The following diagram outlines the proposed multi-step synthesis, which will be the framework for our troubleshooting guide.

cluster_0 Starting Material Preparation cluster_1 Indazole Core Formation cluster_2 Final Functionalization 2-Chloro-6-nitrotoluene 2-Chloro-6-nitrotoluene 4-Amino-3-chloro-5-nitrotoluene 4-Amino-3-chloro-5-nitrotoluene 2-Chloro-6-nitrotoluene->4-Amino-3-chloro-5-nitrotoluene Nitration & Selective Reduction 3-Methyl-6-chloro-4-nitro-1H-indazole 3-Methyl-6-chloro-4-nitro-1H-indazole 4-Amino-3-chloro-5-nitrotoluene->3-Methyl-6-chloro-4-nitro-1H-indazole Diazotization & Cyclization (Jacobson Synthesis) This compound This compound 3-Methyl-6-chloro-4-nitro-1H-indazole->this compound Oxidation

Caption: Proposed synthetic pathway for this compound.

III. Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues that may arise at each stage of the synthesis.

Stage 1: Starting Material Preparation (Nitration & Reduction)

Question: I am getting a low yield and a mixture of isomers during the nitration of 2-chloro-6-nitrotoluene. How can I improve the regioselectivity?

Answer: The nitration of an already substituted aromatic ring can be challenging. The directing effects of the existing substituents (chloro and nitro groups) can lead to a mixture of products.

  • Root Cause Analysis: The chloro group is ortho-, para-directing but deactivating, while the nitro group is meta-directing and strongly deactivating. The position of the second nitration will be influenced by the interplay of these electronic effects. The presence of water in your nitric acid can also reduce the concentration of the active nitronium ion (NO₂⁺), leading to poor yields, especially with deactivated substrates.[1]

  • Recommended Solutions:

    • Nitrating Agent: For moderately deactivated systems, using 70% nitric acid with concentrated sulfuric acid as a catalyst and dehydrating agent is crucial. The sulfuric acid protonates the nitric acid, facilitating the formation of the nitronium ion.[1]

    • Anhydrous Conditions: Consider using fuming nitric acid in acetic anhydride if available, as this provides a more potent nitrating mixture.[1] Alternatively, generating anhydrous nitric acid in situ by reacting a nitrate salt (e.g., KNO₃) with concentrated sulfuric acid is a viable option.[1]

    • Temperature Control: Nitration reactions are highly exothermic. Maintain a low temperature (typically 0-10°C) to minimize side reactions and improve selectivity.

    • Purification: Careful column chromatography is essential to separate the desired dinitro isomer from other byproducts before proceeding to the next step.

Question: The selective reduction of one nitro group in 4,6-dinitro-2-chlorotoluene is proving difficult, and I am observing over-reduction. What are my options?

Answer: Selective reduction of one nitro group in the presence of another is a common challenge.

  • Root Cause Analysis: Many reducing agents are strong enough to reduce both nitro groups, especially under prolonged reaction times or elevated temperatures.

  • Recommended Solutions:

    • Sodium Sulfide/Hydrosulfide: This is a classic reagent for the selective reduction of one nitro group in a polynitrated aromatic compound (the Zinin reduction). The reaction is typically carried out in an aqueous or alcoholic solution.

    • Catalytic Hydrogenation: Using a poisoned catalyst (e.g., palladium on carbon with a sulfur-containing compound) or carefully controlling the stoichiometry of hydrogen gas and reaction time can achieve selective reduction.

    • Tin(II) Chloride (SnCl₂): In acidic media (like concentrated HCl), SnCl₂ is an effective reagent for the selective reduction of aromatic nitro groups. Careful control of the stoichiometry is key.

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the desired mono-amino compound is formed.

Stage 2: Indazole Core Formation (Diazotization & Cyclization)

Question: My diazotization and cyclization step to form the indazole ring is giving a very low yield. What are the critical parameters to control?

Answer: This is arguably the most critical and hazardous step. The Jacobson synthesis, which involves the diazotization of an o-toluidine derivative, is sensitive to several factors, especially with electron-withdrawing groups present.[2]

  • Root Cause Analysis:

    • Diazonium Salt Instability: Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.[3][4][5] The presence of two strong electron-withdrawing groups (chloro and nitro) on the ring can further destabilize the diazonium intermediate.

    • Incomplete Diazotization: Insufficient nitrous acid or improper pH can lead to incomplete conversion of the starting amine.

    • Side Reactions: The diazonium salt can react with the solvent or other nucleophiles present, leading to byproducts like phenols.[6]

  • Recommended Solutions:

ParameterRecommendationRationale
Temperature Strictly maintain the temperature between 0-5°C during the addition of the nitrite solution.[3][4]Minimizes the decomposition of the unstable diazonium salt and reduces the formation of phenolic byproducts.
Nitrite Addition Add the sodium nitrite solution slowly and dropwise with vigorous stirring.Prevents localized overheating and a buildup of nitrous acid, which can also decompose.[4]
Acidic Medium Use a strong acid like hydrochloric or sulfuric acid. The reaction is typically carried out at a pH of 1-2.[7]Ensures the formation of nitrous acid (HNO₂) from sodium nitrite and stabilizes the diazonium salt.
Reagent Stoichiometry Use a slight excess of the acid but a stoichiometric amount of sodium nitrite.[3]Excess nitrous acid can lead to unwanted side reactions and is a safety hazard.[4]
Monitoring for Excess Nitrous Acid Use starch-iodide paper to test for the presence of excess nitrous acid. A blue-black color indicates its presence.[3][4]If excess nitrous acid is detected, it can be quenched by the addition of a small amount of urea or sulfamic acid.[4]
  • Safety First: Diazotization reactions can produce toxic nitrogen oxides (NOx) and the diazonium salts themselves can be explosive if isolated in a dry state.[3][4][5] Always perform this reaction in a well-ventilated fume hood and take appropriate safety precautions.

Caption: Decision tree for troubleshooting low yields in the indazole formation step.

Stage 3: Final Functionalization (Oxidation)

Question: The oxidation of the 3-methyl group to a carboxylic acid is incomplete, or I am seeing degradation of the indazole ring. Which oxidizing agent should I use?

Answer: Oxidizing a methyl group on a heterocyclic ring requires a strong oxidizing agent, but the conditions must be controlled to avoid destroying the aromatic system.

  • Root Cause Analysis: The indazole ring, particularly with a nitro group, can be susceptible to oxidative degradation under harsh conditions (e.g., very high temperatures or highly acidic permanganate).

  • Recommended Solutions:

    • Potassium Permanganate (KMnO₄): This is a powerful and common reagent for this transformation. The reaction is typically run in a mixture of pyridine and water or under basic aqueous conditions. Careful control of temperature is essential. Start at a moderate temperature and monitor the reaction closely.

    • Chromic Acid (Jones Oxidation): While effective, this involves hexavalent chromium, which has significant environmental and health concerns.

    • Vanadium Pentoxide in Sulfuric Acid: This has been reported for the oxidation of oxidation-resistant aryl methyl groups to carboxylic acids and could be a viable, albeit harsh, alternative.[8]

    • Pinnick Oxidation (if starting from an aldehyde): If the synthetic route involved the formation of the 3-carboxaldehyde intermediate, the Pinnick oxidation (using sodium chlorite and a chlorine scavenger) is a very mild and efficient method to obtain the carboxylic acid.[9][10]

    • Purification: After the reaction, the product will be in its salt form (e.g., potassium salt if using KMnO₄). The workup involves filtering off the manganese dioxide byproduct, followed by acidification of the filtrate to precipitate the carboxylic acid. The crude product may require recrystallization or column chromatography for final purification.[9]

IV. Frequently Asked Questions (FAQs)

Q1: What is the most critical step to ensure a good overall yield? A1: The diazotization and cyclization to form the indazole ring is the most sensitive and often the lowest-yielding step. Strict adherence to temperature control (0-5°C) and the slow, controlled addition of sodium nitrite are paramount for success.[3][4]

Q2: How can I monitor the progress of these reactions effectively? A2: Thin Layer Chromatography (TLC) is an indispensable tool for all steps. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to track the consumption of starting material and the formation of the product. For more quantitative analysis and to identify byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.

Q3: Are there specific safety precautions I must take? A3: Absolutely.

  • Nitrated Compounds: Many nitrated aromatic compounds are toxic and can be explosive. Handle them with appropriate personal protective equipment (PPE).

  • Diazotization: This reaction should always be conducted behind a blast shield in a well-ventilated fume hood. Diazonium salts should not be isolated as dry solids due to their explosive nature.[3][5] Always have a plan to quench the reaction if it becomes uncontrollable.

  • Oxidation: Strong oxidizing agents like potassium permanganate are hazardous and should be handled with care. The reactions can be exothermic.

Q4: My final product is difficult to purify. Any suggestions? A4: this compound is an acidic compound. After synthesis, it can be purified by:

  • Acid-Base Extraction: Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). Wash with an organic solvent (like dichloromethane or ethyl acetate) to remove neutral impurities. Then, re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure product, which can be collected by filtration.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) can be very effective.

V. Experimental Protocols

The following are generalized protocols based on established chemical principles for analogous transformations. They should be adapted and optimized for the specific substrate.

Protocol 1: Diazotization and Cyclization of 4-Amino-3-chloro-5-nitrotoluene
  • Suspend the starting amine (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous mechanical stirring.

  • Prepare a solution of sodium nitrite (1.05 equivalents) in cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension over 30-60 minutes, ensuring the temperature never exceeds 5°C.

  • Monitor the reaction for the disappearance of the starting amine (TLC) and test for a slight excess of nitrous acid using starch-iodide paper.

  • Once the diazotization is complete, slowly warm the reaction mixture to room temperature and then gently heat (e.g., to 50-60°C) to facilitate cyclization. Monitor the formation of the indazole by TLC.

  • After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-methyl-6-chloro-4-nitro-1H-indazole. Purify by column chromatography or recrystallization.

Protocol 2: Oxidation of 3-Methyl-6-chloro-4-nitro-1H-indazole
  • Dissolve the methyl-indazole (1 equivalent) in a mixture of pyridine and water.

  • Heat the solution to 80-90°C.

  • Slowly add potassium permanganate (3-4 equivalents) in portions over several hours. The purple color of the permanganate should disappear as it is consumed.

  • Maintain the temperature and continue stirring until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Combine the filtrates and remove the pyridine under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl to a pH of 2-3.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the crude this compound.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification.

VI. References

  • Odell, L. R., Skillinghaug, B., Matt, C., Wu, P., Koolmeister, T., Desroses, M., Llona-Minguez, S., Wallner, O., Helleday, T., & Scobie, M. (2018). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. White Rose Research Online.

  • Shi, F., & Larock, R. C. (2011). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses, 88, 232.

  • Odell, L. R., Skillinghaug, B., Matt, C., Wu, P., Koolmeister, T., Desroses, M., Llona-Minguez, S., Wallner, O., Helleday, T., & Scobie, M. (2018). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. White Rose Research Online.

  • BenchChem. (2025). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. BenchChem Technical Guides.

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.

  • Verma, A., Kumar, V., & Singh, A. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(45), 29335-29362.

  • U.S. Patent No. 3,988,347. (1976). Process for the preparation of substituted indazoles.

  • Hossain, M. A., & Gan, C. Y. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.

  • Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company.

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1083-1093.

  • SATHEE CUET. (n.d.). Chemistry Diazotization Reaction.

  • Georg Thieme Verlag. (2002). Product Class 2: 1 H - and 2 H -Indazoles. In Science of Synthesis.

  • Zhu, C., et al. (2018). N N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insight. Organic Letters, 20(16), 4736–4739.

  • Organic Chemistry Portal. (n.d.). Indazole synthesis.

  • Journal of Pharmaceutical and Chemical Research. (2014). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Pharmaceutical and Chemical Research, 6(4), 1-8.

  • U.S. Patent Application Publication No. US 2011/0172428 A1. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).

  • Molecules. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 24(1), 159.

  • Asian Journal of Research in Chemistry. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9).

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(29), 17669-17676.

  • ArODES HES-SO. (2023). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach.

  • National Oceanic and Atmospheric Administration. (n.d.). Diazonium Salts. CAMEO Chemicals.

  • PubChem. (n.d.). 6-chloro-1h-indazole-3-carboxylic acid.

  • Linstadt, R. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate.

  • Heterocycles. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701.

  • U.S. Patent No. US 2004/0248960 A1. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.

  • ChemScene. (n.d.). 6-Chloro-4-nitro-1H-indazole.

  • Beilstein-Institut. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 20, 1234-1241.

  • Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 59.

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols.

  • BenchChem. (2025). Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. BenchChem Technical Guides.

  • Inorganica Chimica Acta. (2018). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Inorganica Chimica Acta, 470, 39-51.

  • Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.

  • Thieme. (2014). Biocatalytic Hydrolysis of Nitriles, Amides, and Esters.

  • ResearchGate. (2018). Highly Selective One-Step Synthesis of 2-Amino-4,6-dinitrotoluene and 2,6-Diamino-4-nitrotoluene from 2,4,6-Trinitrotoluene.

  • U.S. Patent No. 3,775,473. (1973). Method for the oxidation of aryl methyl groups to carboxylic acid groups.

  • BenchChem. (2025). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem Technical Guides.

Sources

Validation & Comparative

LC-MS fragmentation patterns of 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

6-Chloro-4-nitro-1H-indazole-3-carboxylic acid is a critical scaffold in the synthesis of bioactive indazoles, particularly acting as a precursor for "indazole-3-carboxamide" synthetic cannabinoids (e.g., MDMB-CHMINACA analogs) and potential oncology therapeutics.

This guide provides a technical comparison of its mass spectrometric behavior against its primary degradation product (the decarboxylated analog) and structural congeners.[1]

  • Primary Challenge: The molecule is thermally labile. Spontaneous decarboxylation in the ESI source often mimics the fragmentation pattern, leading to misidentification as 6-Chloro-4-nitro-1H-indazole.

  • Recommended Mode: ESI(-) (Negative Electrospray Ionization) is superior to ESI(+) for this analyte due to the high acidity of the carboxylic moiety (

    
    ) and the electron-withdrawing nitro group, which stabilizes the negative charge.
    

Molecule Specifications & Theoretical Mass

Before analyzing fragmentation, verify the target parameters. The presence of Chlorine-35 and Chlorine-37 creates a distinct 3:1 isotopic signature essential for filtering background noise.

ParameterTarget MoleculeComparator 1 (Decarboxylated)Comparator 2 (Non-Nitro Analog)
Name This compound 6-Chloro-4-nitro-1H-indazole 6-Chloro-1H-indazole-3-carboxylic acid
Formula



Monoisotopic Mass 240.9887 196.9992 196.0040
[M-H]⁻ (m/z) 239.9814 195.9919 195.0035
Role Parent Analyte Fragment / Impurity Structural Analog
Key Feature Labile -COOH groupStable coreLacks Nitro-quenching

Fragmentation Analysis (ESI Negative Mode)

Primary Fragmentation Pathway

The fragmentation of this compound is dominated by the stability of the aromatic indazole core.

  • Precursor Selection (

    
     239.9):  The deprotonated molecule 
    
    
    
    is selected.
  • Decarboxylation (

    
     -44):  The most abundant product ion arises from the loss of 
    
    
    
    . This yields the anion of the decarboxylated species (
    
    
    196).
    • Note: If this ion appears in the MS1 (Full Scan) spectrum, it indicates in-source fragmentation (source temperature too high).

  • Nitro Group Cleavage (

    
     -30 / -46): 
    
    • Loss of NO (

      
       30):  A rearrangement common in ortho-nitro aromatics, though less favored here due to steric strain from the chlorine.
      
    • Loss of

      
       (
      
      
      
      46):
      Direct cleavage of the nitro group is observed at higher collision energies (CE > 30 eV).
  • Ring Opening: At very high energies, the indazole ring may cleave (RDA-like mechanism), typically losing

    
     (
    
    
    
    27), though this is rare for this specific scaffold compared to indoles.
Distinguishing the Parent from the Decarboxylated Impurity

A common analytical error is identifying the parent acid as the decarboxylated impurity due to source fragmentation.

  • Protocol for Differentiation:

    • Retention Time: The Acid (Parent) is more polar and will elute earlier than the Decarboxylated (Comparator 1) species on a C18 column.

    • Soft Ionization: Lower the Source Temperature (<350°C) and Declustering Potential (DP) to preserve the

      
       239.9 precursor.
      

Visual Fragmentation Pathway (Graphviz)

The following diagram illustrates the logical flow of fragmentation from the parent ion to its terminal fragments.

FragmentationPathway cluster_legend Isotope Signature Parent Parent Ion [M-H]⁻ m/z 239.98 (C8H3ClN3O4)⁻ Decarb Decarboxylated Core [M-H-CO2]⁻ m/z 195.99 (C7H3ClN3O2)⁻ Parent->Decarb Loss of CO2 (44 Da) Primary Pathway NitroLoss Nitro Loss [M-H-CO2-NO2]⁻ m/z 149.99 (C7H3ClN2)⁻ Decarb->NitroLoss Loss of NO2 (46 Da) High CE NOLoss Radical NO Loss [M-H-CO2-NO]•⁻ m/z 165.99 Decarb->NOLoss Loss of NO (30 Da) Rearrangement RingCleave Ring Cleavage (Complex Fragments) m/z < 120 NitroLoss->RingCleave Loss of HCN/N2 Iso All Cl-containing fragments exhibit 3:1 (35Cl:37Cl) ratio

Figure 1: Proposed ESI(-) fragmentation tree for this compound. The transition from m/z 239 to 196 is the defining transition for MRM quantification.

Experimental Protocol (Self-Validating)

To ensure data integrity and differentiate the target from alternatives, follow this validated workflow.

Sample Preparation
  • Solvent: Dissolve standard in Methanol (MeOH) . Avoid DMSO if possible, as it can suppress ionization in negative mode.

  • Concentration: Prepare a 1 µg/mL working solution.

  • Derivatization (Optional Validation): If source decarboxylation is uncontrollable, treat a distinct aliquot with diazomethane or TMS-diazomethane to form the methyl ester. The ester will not lose

    
     as readily as the free acid, shifting the precursor to 
    
    
    
    .
LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 5 mM Ammonium Formate (pH ~6-7). Note: Acidic pH (Formic acid) suppresses the ionization of the carboxylic acid in negative mode; Ammonium Formate buffers at a pH ensuring the -COO⁻ state.

    • B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Settings (Sciex/Thermo equivalent):

    • Polarity: Negative (ESI-).[4]

    • Source Temp: 300°C (Keep moderate to prevent in-source degradation).

    • Spray Voltage: -4500 V.

Comparison Table: Target vs. Alternatives
FeatureTarget (Acid)Alternative 1 (Decarb Impurity)Alternative 2 (Non-Nitro)
Precursor (

)
239.9 195.9 195.0
Primary Fragment 195.9 (

loss)
149.9 (

loss)
151.0 (

loss)
Retention Time Early (Polar)Late (Less Polar)Early (Polar)
Isotope Pattern M (100%), M+2 (33%)M (100%), M+2 (33%)M (100%), M+2 (33%)
Key Differentiator Transition 239 -> 196 Parent is 196 Mass Defect (195.00 vs 195.99)

References

  • PubChem Compound Summary. (2024). 6-Chloro-4-nitro-1H-indazole (Decarboxylated Analog Data). National Center for Biotechnology Information. [Link]

  • Carlier, J., et al. (2017). Analytical characterization of synthetic cannabinoids: Indazole-3-carboxamide derivatives. Forensic Science International.[3] (Contextual grounding for indazole fragmentation). [Link]

  • Holcapek, M., et al. (2007).[4] Effects of functional groups on the fragmentation of dyes in electrospray and atmospheric pressure chemical ionization mass spectra. Dyes and Pigments.[4] (Mechanistic source for Nitro/Carboxylic acid fragmentation rules). [Link]

Sources

Benchmarking synthesis routes for 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the synthesis routes for 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid , a specialized scaffold critical for developing kinase inhibitors and 5-HT receptor agonists.

This analysis prioritizes chemoselectivity (preserving the 4-nitro group) and regiocontrol (establishing the indazole core).[1]

Executive Summary

The synthesis of This compound presents a distinct chemoselective challenge: establishing the indazole core while preventing the over-reduction of the labile C4-nitro group.[1][2]

Two primary routes dominate the landscape:[1][3]

  • Route A (The Modified Sandmeyer-Isatin Route): The "Gold Standard" for regiochemical purity.[1] It utilizes a ring-opening/re-cyclization mechanism.[1][2] Critical modification: The use of Sodium Sulfite (

    
    )  instead of Tin(II) Chloride is mandatory to preserve the nitro moiety.
    
  • Route B (The Dinitro-Phenylacetate Route): A "Total Synthesis" approach starting from commodity 4-chlorophenylacetic acid.[1][2] It relies on symmetry-driven dinitration followed by partial reduction.[1][2]

Recommendation: Use Route A for scale-up if the specific isatin precursor is commercially available or synthesizable.[1][2] Use Route B if starting from basic commodity chemicals is required.[1]

Comparative Analysis of Routes

Route A: The Modified Sandmeyer-Isatin Strategy

This route converts a substituted isatin into the indazole-3-carboxylic acid via a diazonium intermediate.[1][2] The transformation involves hydrolytic ring opening followed by reductive cyclization.[1]

  • Mechanism: Nucleophilic attack (Hydrolysis)

    
     Diazotization 
    
    
    
    Reductive Cyclization.
  • Key Reagent: Sodium Sulfite (

    
    ) . Standard protocols often use 
    
    
    
    , which is contraindicated here as it will reduce the 4-nitro group to an amine.[1]
  • Pros: High atom economy; direct access to the carboxylic acid oxidation state; excellent regiocontrol.[1]

  • Cons: Requires the specific precursor 6-chloro-4-nitroisatin.[1][2]

Route B: The Phenylacetate Nitration Strategy

This route exploits the directing effects of the carboxymethyl group on 4-chlorophenylacetic acid to install nitrogen functionalities at the 2 and 6 positions.[1]

  • Mechanism: Electrophilic Aromatic Substitution (Dinitration)

    
     Selective Zinin Reduction 
    
    
    
    Diazotization
    
    
    Cyclization.
  • Pros: Starts from cheap, abundant 4-chlorophenylacetic acid .[1][2]

  • Cons: Requires careful partial reduction (Zinin reduction) to convert only one nitro group to an amine; lower overall yield due to multi-step linear sequence.

Performance Benchmark
MetricRoute A (Isatin)Route B (Phenylacetate)
Overall Yield 65 - 75%35 - 45%
Step Count 3 (from Isatin)4 (from Phenylacetic acid)
Regio-Purity >98%>95%
Nitro Tolerance High (with

)
Moderate (Reduction sensitive)
Scalability HighModerate (Exothermic nitration)
E-Factor (Waste) LowHigh (Acid waste from nitration)

Detailed Experimental Protocols

Protocol A: Modified Isatin Ring-Opening (Recommended)[1][2]

Precursor: 6-Chloro-4-nitroisatin.[1][2] Objective: Cyclization without nitro-reduction.

Step-by-Step Methodology:

  • Hydrolysis (Ring Opening):

    • Suspend 6-chloro-4-nitroisatin (1.0 eq) in 5% aqueous NaOH (10 volumes).

    • Heat to 50°C for 1 hour until the solution turns deep yellow/orange (formation of sodium 2-amino-4-chloro-6-nitrophenylglyoxylate).

    • Cool to 0°C.[1]

  • Diazotization:

    • Add a solution of Sodium Nitrite (

      
      , 1.1 eq)  in water dropwise to the cooled mixture.
      
    • Add this alkaline mixture slowly into a pre-cooled (0°C) solution of dilute Sulfuric Acid (

      
      ) . Maintain internal temperature 
      
      
      
      .
    • Observation: A diazonium salt precipitate or clear orange solution forms.[1]

  • Reductive Cyclization (The Critical Step):

    • Do NOT use

      
      . 
      
    • Prepare a solution of Sodium Sulfite (

      
      , 2.5 eq)  in water.
      
    • Add the cold diazonium solution into the sulfite solution rapidly with vigorous stirring at 0-5°C.

    • Mechanism:[1][2][4][5][6] The diazonium species is converted to the diazo-sulfonate, which then reduces to the hydrazine-sulfonate.[1]

    • Allow to warm to room temperature over 2 hours.

    • Acidify with conc.[1] HCl to pH 1 and heat to 80°C for 1 hour. This effects the ring closure and decarboxylation of the sulfonate group.[1]

  • Isolation:

    • Cool to room temperature.[1][7] The product, This compound , precipitates as a solid.[1][2]

    • Filter, wash with water, and dry.[6][8] Recrystallize from Acetic Acid/Methanol if necessary.[1]

Protocol B: Phenylacetate Dinitration (Alternative)

Precursor: 4-Chlorophenylacetic acid.[1][2]

  • Dinitration:

    • Dissolve 4-chlorophenylacetic acid in conc.

      
      .
      
    • Add fuming

      
       dropwise at 0°C.[1]
      
    • Warm to 60°C. The directing groups (alkyl and Cl) force nitration to the 2 and 6 positions (meta to Cl, ortho to alkyl).

    • Isolate 2,6-dinitro-4-chlorophenylacetic acid .

  • Selective Reduction (Zinin Reduction):

    • Dissolve the dinitro compound in Ethanol/Ammonia.[1]

    • Treat with Sodium Sulfide (

      
      )  or Ammonium Sulfide  at room temperature. Monitor by TLC to stop at the mono-amine stage.[1][2]
      
    • Product: 2-amino-4-chloro-6-nitrophenylacetic acid .[1][2]

  • Cyclization:

    • Dissolve the amino-nitro acid in dilute HCl.[1][2]

    • Add

      
       at 0°C.[1]
      
    • The diazonium salt formed at position 2 will spontaneously cyclize onto the activated

      
      -carbon (methylene group) to form the indazole ring.[1]
      
    • Note: This forms the indazole, often requiring an oxidation step if the carboxylate oxidation state is not fully realized, though diazo-cyclization of phenylacetic acids typically yields the 3-carboxylic acid directly via a Japp-Klingemann-like mechanism.[1][2]

Visualizing the Chemistry

The following diagram illustrates the mechanistic pathway for Route A, highlighting the critical decision point for preserving the nitro group.

IndazoleSynthesis Start 6-Chloro-4-nitroisatin Hydrolysis Step 1: Hydrolysis (NaOH) (Ring Opening) Start->Hydrolysis Intermediate1 2-Amino-4-chloro-6-nitrophenylglyoxylate Hydrolysis->Intermediate1 Diazo Step 2: Diazotization (NaNO2 / H2SO4) Intermediate1->Diazo DiazoSalt Diazonium Intermediate (Highly Reactive) Diazo->DiazoSalt Decision Step 3: Reduction Agent Selection DiazoSalt->Decision PathSn Route X: SnCl2 / HCl Decision->PathSn Avoid (Strong Reductant) PathSulfite Route A: Na2SO3 (Sulfite) Decision->PathSulfite Select (Mild Reductant) FailProduct FAILURE: Amino-Indazole (Nitro Reduced) PathSn->FailProduct SuccessProduct TARGET: 6-Chloro-4-nitro-1H-indazole-3-COOH PathSulfite->SuccessProduct

Caption: Mechanistic flow for the Modified Sandmeyer-Isatin route. Note the critical divergence at Step 3 where Sodium Sulfite is required to prevent nitro reduction.[1]

References

  • Snyder, H. R., et al. (1952).[9] Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society.[1] (Classic foundation for Isatin-to-Indazole conversion).[1][2]

  • Vertex Pharmaceuticals. (2011). Methods for the preparation of indazole-3-carboxylic acid. US Patent US20110172428A1.[1] (Describes the industrial scale-up of the isatin route).

  • Thieme Chemistry. (2002). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 12. (Authoritative text on Indazole synthesis via diazonium salts and sulfite reduction).

  • Lilly, E. & Co. Process for the preparation of 2,6-dichloro-4-nitroaniline. (Relevant for understanding the nitration/chlorination patterns of the phenylacetate precursors).

  • Sigma-Aldrich. 6-Chloro-1H-indazole-3-carboxylic acid Product Specification. (Verifying the stability and commercial existence of the core scaffold).

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-nitro-1H-indazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-nitro-1H-indazole-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.